4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine
Description
4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine is a benzofuran-derived compound featuring a 5,7-dichloro-substituted aromatic core, a cyclohexylidenemethyl group at position 2, and a morpholine ring at position 2. The morpholine moiety improves aqueous solubility and bioavailability, a common strategy in medicinal chemistry.
Properties
Molecular Formula |
C19H21Cl2NO2 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
4-[5,7-dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine |
InChI |
InChI=1S/C19H21Cl2NO2/c20-14-11-15-18(22-6-8-23-9-7-22)17(24-19(15)16(21)12-14)10-13-4-2-1-3-5-13/h10-12H,1-9H2 |
InChI Key |
UAEFZFSGDALRML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=C(C3=C(O2)C(=CC(=C3)Cl)Cl)N4CCOCC4)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Dichloro Groups: Chlorination of the benzofuran ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Cyclohexylidenemethyl Group: This step involves the reaction of the benzofuran intermediate with cyclohexanone under basic conditions to form the cyclohexylidenemethyl group.
Morpholine Ring Formation: The final step involves the nucleophilic substitution reaction of the benzofuran intermediate with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new therapeutic agents.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its biological activity against various pathogens and its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key Analog 1 : 5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran (CAS 1040860-81-8)
- Structure : Shares the 5,7-dichloro-benzofuran core but differs in substituents:
- Position 2: Two methyl groups instead of cyclohexylidenemethyl.
- Position 3: A methyl-substituted dihydrobenzofuran system instead of morpholine.
- Absence of morpholine reduces solubility, likely lowering bioavailability compared to the target compound .
Key Analog 2 : VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Features a morpholine ring but replaces the benzofuran core with a thiazole-imidazole system.
- Implications :
- Bromine’s higher electronegativity and size compared to chlorine may increase binding affinity in halogen-bonding interactions.
- The thiazole-imidazole system introduces distinct electronic properties vs. benzofuran, altering target selectivity.
Biological Activity
The compound 4-[5,7-Dichloro-2-(cyclohexylidenemethyl)-1-benzofuran-3-yl]morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing from various research studies and publications.
Synthesis and Characterization
The synthesis of morpholine derivatives, including the compound , typically involves the reaction of morpholine with appropriate electrophiles. In this case, the synthesis may involve the introduction of the benzofuran moiety and the dichloro substituents through electrophilic aromatic substitution or similar methods. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are essential for confirming the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C18H20Cl2N2O2 |
| Molecular Weight | 363.27 g/mol |
| Purity | >95% |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Properties
Research indicates that morpholine derivatives exhibit significant antimicrobial activity. A study focusing on various morpholine compounds demonstrated that certain derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that This compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and apoptosis is under investigation.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxic effects at relatively low concentrations.
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | IC50 (µM) |
|---|---|---|
| Antibacterial | Inhibition of growth | 15-30 |
| Anticancer (MCF-7) | Induction of apoptosis | 25 |
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels may lead to cellular damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound might interfere with signaling pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
